molecular formula C11H16BrO3P B189818 Diethyl 3-Bromobenzylphosphonate CAS No. 128833-03-4

Diethyl 3-Bromobenzylphosphonate

Cat. No. B189818
CAS RN: 128833-03-4
M. Wt: 307.12 g/mol
InChI Key: KVNNRCDDRDXWIW-UHFFFAOYSA-N
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Description

Diethyl 3-Bromobenzylphosphonate, also known as Diethyl m-bromobenzylphosphonate or [(3-Bromophenyl)methyl]phosphonic acid diethyl ester, is a chemical compound with the empirical formula C11H16BrO3P . It has a molecular weight of 307.12 .


Synthesis Analysis

This compound can be synthesized by warming up 1-bromo-3-(bromomethyl)benzene to 120°C and then adding triethyl phosphite dropwise under stirring. The temperature is increased to 150°C, and the mixture is stirred for 6 hours and left to stand overnight at room temperature. The residue is then distilled to give the product .


Molecular Structure Analysis

This compound contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .


Chemical Reactions Analysis

This compound acts as a reagent in the conversion of benzylic and allylic alcohols to phosphonates . It can also undergo reactions with bis(2,2,6,6-tetramethyl-1-piperidyl)zinc in toluene at 20°C for 1 hour, followed by a reaction with 4-(benzoyloxy)morpholine with [2,2]bipyridinyl and copper dichloride in tetrahydrofuran and toluene at 20°C .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.523 and a density of 1.343 g/mL at 25°C .

Scientific Research Applications

  • Monohalogenation of Phosphonates : Diethyl 3-Bromobenzylphosphonate has been involved in the high-yielding monohalogenation of phosphonates, contributing to the synthesis of a variety of α-monohalogenated benzylphosphonates (Iorga, Eymery, & Savignac, 1999).

  • Anti-Platelet Aggregation Activity : It's also used in synthesizing compounds with anti-platelet aggregation activities, indicating potential as new candidates for anti-platelet aggregation agents (C. Guohua, 2010).

  • Metabolism in Rats : The metabolism of related compounds like diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate has been evaluated in rats, highlighting its relevance in pharmacokinetics (Morioka et al., 1996).

  • Corrosion Inhibition : this compound derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes. They act as mixed type inhibitors and show high inhibition efficiency (Gupta et al., 2017).

  • Phosphonate-based Reactions : The compound is involved in various phosphonate-based reactions, including the preparation of α-bromo, α-iodo, and α-azidophosphonates from corresponding diethyl α-hydroxyphosphonates (Firouzabadi, Iranpoor, & Sobhani, 2004).

  • Synthesis of Antimalarial Drug : It's also utilized in the synthesis of the antimalarial drug FR900098, showcasing its role in pharmaceutical development (Fokin et al., 2007).

  • Difluorocarbene Precursor : Diethyl bromodifluoromethylphosphonate, a related compound, serves as a difluorocarbene precursor for the methylation of phenols and thiophenols (Zafrani, Sod-Moriah, & Segall, 2009).

  • Green Chemistry Applications : In line with green chemistry principles, this compound is used in the Hirao reaction under solvent-free conditions, contributing to environmentally friendly synthesis methods (Keglevich, Jablonkai, & Balázs, 2014).

Safety and Hazards

Diethyl 3-Bromobenzylphosphonate is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

1-bromo-3-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNNRCDDRDXWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128833-03-4
Record name 128833-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

50 g (0.2 mol) of 3-bromobenzyl bromide and 33.2 g (0.2 mol) of triethyl phosphite were heated at 140° C. for 2 hours, during which ethyl bromide was distilled off. The product was distilled over a 30 cm Vigreux column.
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Synthesis routes and methods II

Procedure details

To 1-bromo-3-(bromomethyl)benzene (100 g, 400 mmol) in a 500 mL round-bottom flask under nitrogen was added triethyl phosphite (69.6 mL, 400 mmol) and the solution was heated to 130° C. The apparatus was set up ready for distillation. As the heating block reached 130° C. the mixture began to reflux and a large volume of colourless liquid was allowed to distil off. Analysis of the reaction by hplc after 40 min showed some starting material so another 0.5 eq of the phosphite was added and heating with distillation continued. The reaction was then heated under vacuum: the excess phosphite was distilled off under vacuum (130° C. heater and 15 mbar, gradually going down to 0.5 mbar). This gave a colorless oil 120.8 g. HPLC 2.20 min (ret time), 97%; LC-MS m/z 307, 309 (M+H)+, 1.01 min (ret time).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

3-bromobenzyl chloride (shown by the formula (vi)) and triethyl phosphite were put in a three-necked flask equipped with a reflux condenser, to which toluene was added and heated with stirring for 8 hours under reflux. The mixture was purified by the common method, to obtain diethyl 3-bromobenzylphosphonate (shown by the formula (vii)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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